3-(4,5-Dimethyl-1h-imidazol-1-yl)-2-(ethylamino)propanoic acid
Description
3-(4,5-Dimethyl-1H-imidazol-1-yl)-2-(ethylamino)propanoic acid is a synthetic organic compound featuring an imidazole core substituted with methyl groups at the 4- and 5-positions, an ethylamino group at the α-carbon, and a carboxylic acid moiety at the β-position. This structure combines the rigidity of the imidazole ring with the functional versatility of amino and carboxylic acid groups, making it a candidate for pharmaceutical and biochemical applications. Its molecular weight is approximately 239.28 g/mol (calculated from the formula C₁₀H₁₆N₃O₂), and it is structurally related to bioactive molecules targeting enzymes or receptors involving heterocyclic interactions .
Properties
Molecular Formula |
C10H17N3O2 |
|---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
3-(4,5-dimethylimidazol-1-yl)-2-(ethylamino)propanoic acid |
InChI |
InChI=1S/C10H17N3O2/c1-4-11-9(10(14)15)5-13-6-12-7(2)8(13)3/h6,9,11H,4-5H2,1-3H3,(H,14,15) |
InChI Key |
CTTULOJMAQPMIS-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(CN1C=NC(=C1C)C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,5-Dimethyl-1h-imidazol-1-yl)-2-(ethylamino)propanoic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Substitution with Dimethyl Groups: The imidazole ring is then methylated using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Ethylamino Group: The ethylamino group is introduced through a nucleophilic substitution reaction using ethylamine.
Formation of the Propanoic Acid Backbone:
Industrial Production Methods
Industrial production of 3-(4,5-Dimethyl-1h-imidazol-1-yl)-2-(ethylamino)propanoic acid may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(4,5-Dimethyl-1h-imidazol-1-yl)-2-(ethylamino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ethylamine in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the imidazole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with different alkyl or aryl groups.
Scientific Research Applications
3-(4,5-Dimethyl-1h-imidazol-1-yl)-2-(ethylamino)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4,5-Dimethyl-1h-imidazol-1-yl)-2-(ethylamino)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Substituent Variations on the Imidazole Ring
- 3-(4,5-Diphenyl-1H-imidazol-2-yl)propanoic Acid Structure: Differs in the substitution pattern (2-position imidazole linkage vs. 1-position) and substituents (diphenyl vs. dimethyl). Molecular Weight: 291.31–292.34 g/mol (vs. ~239.28 g/mol for the target compound) .
Amino Group Modifications
- 2-Amino-3-(4,5-dimethyl-1H-imidazol-1-yl)propanoic Acid (CAS 1248378-70-2) Structure: Amino group at the 2-position instead of ethylamino.
- 3-(4,5-Dimethyl-1H-imidazol-1-yl)-2-(methylamino)propanoic Acid (Ref: 10-F739215) Structure: Methylamino instead of ethylamino. Impact: Shorter alkyl chain decreases steric hindrance and lipophilicity, which may affect receptor binding affinity .
Heterocyclic Core Modifications
- 2-Methyl-3-[7-nitro-5-trifluoromethyl-1H-benzo[d]imidazol-2-yl]propenoic Acid (14b) Structure: Benzoimidazole core with nitro and trifluoromethyl groups. Molecular Weight: 315.17 g/mol.
Functional Group Additions
- 1-[[1-[[N-(2-Chlorotrityl)]-1H-tetrazol-5-yl]phenyl-2-yl]methyl]imidazole-4-propanoic Acid (9) Structure: Tetrazole and chlorotrityl groups introduce bulk and polar characteristics. Impact: Tetrazole acts as a bioisostere for carboxylic acids, but the chlorotrityl group may complicate pharmacokinetics due to high molecular weight (576.19 g/mol) .
Key Data and Research Findings
Table 1: Structural and Physicochemical Comparisons
| Compound Name | Molecular Weight (g/mol) | Key Substituents | Solubility (Predicted) | LogP (Estimated) |
|---|---|---|---|---|
| Target Compound | ~239.28 | 4,5-Dimethylimidazole, ethylamino | Moderate (polar groups) | 0.8–1.2 |
| 3-(4,5-Diphenyl-1H-imidazol-2-yl)propanoic Acid | 291.31–292.34 | 4,5-Diphenylimidazole | Low (high lipophilicity) | 3.5–4.0 |
| 2-Amino-3-(4,5-dimethyl-1H-imidazol-1-yl)propanoic Acid | ~209.23 | 4,5-Dimethylimidazole, amino | High (polar amino group) | -0.5–0.0 |
| 3-(4,5-Dimethyl-1H-imidazol-1-yl)-2-(methylamino)propanoic Acid | ~225.25 | 4,5-Dimethylimidazole, methylamino | Moderate | 0.5–1.0 |
| 2-Methyl-3-[7-nitro-5-trifluoromethyl-1H-benzo[d]imidazol-2-yl]propenoic Acid | 315.17 | Benzoimidazole, nitro, trifluoromethyl | Low (bulky substituents) | 2.0–2.5 |
Biological Activity
3-(4,5-Dimethyl-1H-imidazol-1-yl)-2-(ethylamino)propanoic acid is a compound with significant biological activity, particularly in pharmacological contexts. Its structural features suggest potential interactions with various biological targets, making it a candidate for further research in medicinal chemistry.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C₁₁H₁₅N₃O₂
- Molecular Weight : 219.26 g/mol
- IUPAC Name : 3-(4,5-Dimethyl-1H-imidazol-1-yl)-2-(ethylamino)propanoic acid
This compound contains an imidazole ring, which is known for its role in biological systems, particularly as a component of many enzymes and as a signaling molecule.
The biological activity of 3-(4,5-Dimethyl-1H-imidazol-1-yl)-2-(ethylamino)propanoic acid may involve:
- Receptor Modulation : The imidazole moiety suggests potential interactions with histamine receptors and other G-protein coupled receptors (GPCRs).
- Enzyme Inhibition : It may act as an inhibitor of specific enzymes due to the presence of the carboxylic acid functional group, which can participate in hydrogen bonding and ionic interactions.
Pharmacological Studies
Recent studies have indicated that this compound exhibits:
- Antimicrobial Activity : Preliminary data suggest efficacy against various bacterial strains, including resistant strains of Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicate its potential as an antimicrobial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli (wild type) | 32 |
| E. coli (resistant) | 64 |
- Cytotoxic Effects : In vitro studies have shown that it may induce apoptosis in cancer cell lines, suggesting its potential role as an anticancer agent.
Case Studies
-
Study on Antimicrobial Efficacy :
- A study evaluated the compound's effectiveness against multiple bacterial strains. Results showed that it significantly reduced bacterial growth compared to controls.
- The study utilized standard broth microdilution methods to determine MIC values.
-
Cytotoxicity Assessment :
- In a recent experiment involving human cancer cell lines, the compound was found to inhibit cell proliferation with an IC50 value of approximately 15 µM.
- Flow cytometry analysis indicated that treated cells exhibited increased annexin V positivity, confirming apoptosis induction.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
